3-Isopropyl-4-propoxybenzaldehyde

描述

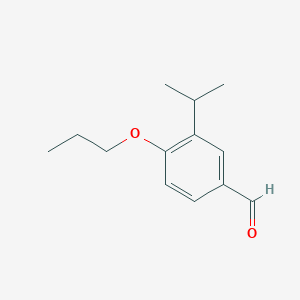

3-Isopropyl-4-propoxybenzaldehyde is an aromatic aldehyde characterized by a benzene (B151609) ring substituted with an isopropyl group at the third position and a propoxy group at the fourth position, relative to the aldehyde functional group. While specific research on this compound is not extensively documented in publicly available literature, its structure allows for a thorough examination based on the well-established principles of organic chemistry and the known reactivity of its constituent parts.

| Property | Value |

| CAS Number | 883538-71-4 bldpharm.com |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Solubility | Expected to be soluble in organic solvents |

Substituted benzaldehydes are a class of organic compounds of immense importance in modern organic synthesis. Their utility stems from the reactivity of the aldehyde group, which can undergo a wide variety of chemical transformations, and the influence of the substituents on the aromatic ring, which can modulate this reactivity and provide sites for further functionalization. prepchem.com They serve as crucial building blocks in the synthesis of a diverse range of more complex molecules.

These compounds are pivotal in the construction of pharmaceuticals, agrochemicals, and materials with novel properties. For instance, they are key intermediates in the synthesis of various heterocyclic compounds, such as pyrazoles and Schiff bases, which are known to exhibit a wide range of biological activities. prepchem.com The ability to introduce a variety of substituents onto the benzaldehyde (B42025) ring allows chemists to fine-tune the electronic and steric properties of the molecule, thereby controlling the outcome of subsequent reactions and the properties of the final product.

Historically, benzaldehyde and its derivatives have been central to the development of organic chemistry. Benzaldehyde itself, first isolated in the early 19th century, was instrumental in the development of the theory of radicals and the understanding of aromatic chemistry. The Cannizzaro reaction, a disproportionation reaction of non-enolizable aldehydes, is a classic example of the unique reactivity of benzaldehyde. chemicalbook.com

In the present day, the role of benzaldehyde derivatives as versatile synthetic intermediates has only expanded. Modern synthetic methods, particularly those involving transition metal-catalyzed cross-coupling reactions, have greatly enhanced the ability to prepare a wide array of substituted benzaldehydes with high efficiency and selectivity. nih.govnist.gov These methods allow for the introduction of various alkyl and aryl groups, further diversifying the available building blocks for organic synthesis. nih.gov Furthermore, the development of one-pot synthesis procedures has made the preparation of these compounds more efficient and environmentally friendly. google.com

The chemical behavior of this compound is dictated by the interplay of its three key components: the benzaldehyde moiety, the isopropyl group, and the propoxy group.

The benzaldehyde moiety consists of a benzene ring attached to a formyl group (-CHO). nih.gov The carbonyl group (C=O) of the aldehyde is highly polarized, with the oxygen atom being more electronegative than the carbon atom. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The aromatic ring, being electron-rich, can participate in resonance with the carbonyl group, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.

The substituents on the aromatic ring significantly influence the reactivity of both the ring and the aldehyde group through inductive and resonance effects.

The Propoxy Group (-OCH2CH2CH3): Located at the para position to the aldehyde group, the propoxy group is a strong electron-donating group through resonance. The oxygen atom has lone pairs of electrons that can be delocalized into the benzene ring, increasing the electron density of the ring, particularly at the ortho and para positions. This electron-donating effect activates the ring towards electrophilic aromatic substitution and also influences the reactivity of the aldehyde group.

The Isopropyl Group (-CH(CH3)2): Located at the meta position to the aldehyde group, the isopropyl group is a weak electron-donating group through induction. Alkyl groups donate electron density through the sigma bonds. Its presence also introduces significant steric hindrance around the adjacent positions on the ring.

The combined electronic effects of the propoxy and isopropyl groups make the aromatic ring of this compound electron-rich and thus highly activated towards electrophilic substitution. The directing effects of these groups would synergistically favor substitution at the 5-position.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

| -CHO (Aldehyde) | Electron-withdrawing | Electron-withdrawing | Deactivating |

| -OR (Alkoxy, e.g., Propoxy) | Electron-withdrawing | Electron-donating (strong) | Activating |

| -R (Alkyl, e.g., Isopropyl) | Electron-donating (weak) | None | Activating |

While specific academic studies on this compound are not prominent, its unique substitution pattern provides a strong rationale for its investigation. The presence of both a bulky alkyl group and an alkoxy group on the benzaldehyde ring makes it an interesting substrate for a variety of organic transformations.

A primary area of interest would be in studying the regioselectivity of its reactions. The interplay between the strong electron-donating propoxy group and the sterically demanding isopropyl group could lead to highly specific outcomes in electrophilic aromatic substitution reactions. This could be valuable for the synthesis of complex, polysubstituted aromatic compounds with precise substitution patterns.

Furthermore, this compound could serve as a precursor for the synthesis of novel ligands for catalysis or new materials with tailored electronic and photophysical properties. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the elaboration of the molecule into more complex structures. The specific combination of substituents could impart unique solubility, conformational, or binding properties to the resulting molecules. For instance, the synthesis and study of metal complexes incorporating ligands derived from this compound could reveal interesting catalytic activities or material properties.

Structure

3D Structure

属性

IUPAC Name |

3-propan-2-yl-4-propoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-7-15-13-6-5-11(9-14)8-12(13)10(2)3/h5-6,8-10H,4,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPVFIMWMDSNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Isopropyl 4 Propoxybenzaldehyde

Retrosynthetic Planning and Precursor Identification for 3-Isopropyl-4-propoxybenzaldehyde

Retrosynthetic analysis is a powerful tool for devising a synthetic route by mentally deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond of the aldehyde group and the carbon-oxygen and carbon-carbon bonds of the propoxy and isopropyl substituents on the aromatic ring.

A logical retrosynthetic pathway would suggest a substituted phenol (B47542) as a key intermediate. The aldehyde group can be introduced via formylation of a pre-functionalized aromatic ring. The isopropyl and propoxy groups can be installed sequentially on a phenolic precursor. A plausible retrosynthetic analysis is shown below:

Figure 1: Retrosynthetic analysis of this compound.

graph TD

A["this compound"] -->|Formylation| B["2-Isopropyl-1-propoxybenzene"];

B -->|Williamson Ether Synthesis| C["2-Isopropylphenol"];

C -->|Friedel-Crafts Alkylation| D["Phenol"];

```*This diagram illustrates a possible retrosynthetic route, starting from the target molecule and working backwards to simpler precursors.*

Based on this analysis, key precursors for the synthesis of this compound would include:

2-Isopropylphenol (B134262): This commercially available intermediate provides the core aromatic structure with the isopropyl group correctly positioned.

Phenol: A fundamental starting material from which 2-isopropylphenol can be synthesized.

Propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane): Required for the introduction of the propoxy group.

A formylating agent: Such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) for the Vilsmeier-Haack reaction, or paraformaldehyde for the Duff reaction.

Strategies for the Introduction of the Aldehyde Functionality on Aromatic Systems

The introduction of an aldehyde group onto an aromatic ring, known as formylation, is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on the nature of the substituents already present on the aromatic ring. researchgate.netpw.liveAromatic aldehydes are crucial intermediates in the production of pharmaceuticals, dyes, and fragrances.

researchgate.netnumberanalytics.com

For an electron-rich aromatic substrate like a substituted alkoxybenzene, several formylation reactions could be employed:

Vilsmeier-Haack Reaction: This is one of the most widely used methods for the formylation of activated aromatic compounds. researchgate.netIt involves the reaction of the aromatic compound with a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The electron-donating propoxy group in the proposed precursor, 2-isopropyl-1-propoxybenzene, would activate the ring towards electrophilic substitution, directing the formylation to the position para to the propoxy group.

Gattermann-Koch Reaction: This reaction introduces a formyl group onto an aromatic ring using carbon monoxide and hydrochloric acid in the presence of a catalyst, typically a mixture of copper(I) chloride and aluminum chloride.

pw.live

Reimer-Tiemann Reaction: This method is specific for the ortho-formylation of phenols using chloroform (B151607) in a basic solution. While not directly applicable to the final formylation step of 2-isopropyl-1-propoxybenzene, it is a relevant strategy for functionalizing phenolic precursors.

Duff Reaction: This reaction involves the formylation of activated aromatic compounds, particularly phenols, using hexamethylenetetramine (urotropine) in the presence of an acid catalyst like boric acid or glycerol (B35011).

The reactivity of the carbonyl group in aromatic aldehydes makes them valuable for a wide range of subsequent chemical transformations.

numberanalytics.comnumberanalytics.com

Regioselective and Stereoselective Functionalization of the Aromatic Core of this compound

The key to successfully synthesizing this compound lies in the regioselective introduction of the isopropyl and propoxy groups onto the aromatic ring. The order of these introductions is critical to achieving the desired substitution pattern.

Starting from a simple phenol, the first step would be the introduction of the isopropyl group. The Friedel-Crafts alkylation of phenol with an isopropylating agent like isopropanol (B130326) or 2-chloropropane (B107684) in the presence of a Lewis acid catalyst would yield a mixture of ortho- and para-isopropylphenol. The ortho-isomer, 2-isopropylphenol, is the desired precursor and can be separated from the para-isomer. The alkylation of phenols can be influenced by the choice of catalyst and reaction conditions to favor a specific regioisomer.

whiterose.ac.uk

Once 2-isopropylphenol is obtained, the next step is the introduction of the propoxy group. The Williamson ether synthesis is the most common and efficient method for this transformation. It involves the deprotonation of the phenol with a base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with a propyl halide, such as 1-bromopropane or 1-iodopropane. prepchem.comchemicalbook.comThis reaction is generally highly efficient and regioselective for the oxygen atom of the phenol.

An example of a similar etherification is the synthesis of 4-isopropoxybenzaldehyde (B92280) from 4-hydroxybenzaldehyde, where potassium carbonate is used as the base and 2-iodopropane (B156323) as the alkylating agent in 2-butanone. prepchem.comA similar procedure could be adapted for the propoxylation of 2-isopropylphenol.

The synthesis of substituted benzaldehydes often involves multi-step sequences to build up the desired substitution pattern and then introduce the aldehyde functionality. rug.nlacs.orgnih.govThese syntheses highlight the importance of protecting groups and the careful orchestration of reaction steps. For instance, a common strategy involves starting with a commercially available substituted benzoic acid, which is then converted to a Weinreb amide. acs.orgThe Weinreb amide can then be reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). rug.nlresearchgate.netThis approach is advantageous as the Weinreb amide is less prone to over-reduction compared to other carboxylic acid derivatives.

Another general approach involves the halogenation of an aromatic ring, followed by a lithium-halogen exchange and subsequent reaction with an electrophilic formylating agent like DMF. nih.govHowever, this method can suffer from selectivity issues during the initial halogenation step.

nih.gov

A multi-step synthesis starting from benzaldehyde (B42025) itself can also be employed to generate more complex structures, such as the synthesis of tetraphenylcyclopentadienone. libretexts.orgThis demonstrates the versatility of the aldehyde group as a starting point for further molecular elaboration.

Modern Synthetic Techniques Applicable to this compound

Modern synthetic chemistry offers powerful tools for the construction of substituted aromatic compounds, with transition metal-catalyzed cross-coupling reactions being at the forefront.

rsc.orgrsc.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, have revolutionized the synthesis of biaryls and other substituted aromatic compounds. rsc.orgrhhz.netThese reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a transition metal catalyst, most commonly palladium.

rsc.orgnih.gov

In the context of synthesizing this compound, one could envision a strategy where a suitably halogenated precursor is coupled with an appropriate organometallic reagent. For example, a bromo- or iodo-substituted propoxybenzene (B152792) derivative could be subjected to a Suzuki coupling with an isopropylboronic acid derivative. Alternatively, a Kumada coupling of a Grignard reagent with an aryl halide could be employed.

researchgate.net

Furthermore, recent advancements have enabled the direct use of nitroarenes as coupling partners in transition metal-catalyzed reactions, offering an alternative to aryl halides. rhhz.netThis could potentially open up new synthetic routes starting from readily available nitroaromatic compounds.

A two-step, one-pot reduction/cross-coupling procedure has been developed for the synthesis of functionalized benzaldehydes. rug.nlacs.orgnih.govThis method utilizes a stable aluminum hemiaminal as a protected aldehyde intermediate, which can then undergo a palladium-catalyzed cross-coupling reaction with an organometallic reagent. rug.nlacs.orgnih.govThis innovative approach allows for the late-stage introduction of substituents onto the benzaldehyde scaffold.

Table of Compounds

Compound Name IUPAC Name This compound This compound 2-Isopropyl-1-propoxybenzene 1-Isopropyl-2-propoxybenzene 2-Isopropylphenol 2-(Propan-2-yl)phenol Phenol Phenol 1-Bromopropane 1-Bromopropane 1-Iodopropane 1-Iodopropane Dimethylformamide (DMF) N,N-Dimethylformamide Phosphorus oxychloride (POCl₃) Phosphorus(V) oxychloride Paraformaldehyde Polyoxymethylene 4-Isopropoxybenzaldehyde 4-(Propan-2-yloxy)benzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Isopropanol Propan-2-ol 2-Chloropropane 2-Chloropropane Potassium carbonate Potassium carbonate Sodium hydride Sodium hydride Benzoic acid Benzoic acid Diisobutylaluminium hydride (DIBAL-H) Bis(2-methylpropyl)aluminium hydride Tetraphenylcyclopentadienone 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one Isopropylboronic acid Propane-2-boronic acid

Modern Synthetic Techniques Applicable to this compound

Electrochemical Synthesis Methods for Benzaldehyde Derivatives

Electrochemical synthesis is emerging as a sustainable and efficient method for producing benzaldehyde derivatives, offering a greener alternative to conventional chemical processes. confex.comresearchgate.net This technique utilizes electrical energy to initiate and control chemical reactions, which can lead to a reduction in the use of hazardous reagents and the generation of waste. researchgate.net While specific research on the direct electrochemical synthesis of this compound is not widely available, the underlying principles can be extrapolated from the synthesis of other benzaldehyde derivatives.

A prevalent electrochemical pathway to benzaldehydes is through the oxidation of the corresponding toluene (B28343) compounds. google.com In a typical process, a toluene derivative undergoes oxidation at an anode within an electrochemical cell. A substance known as a mediator is often employed to facilitate the transfer of electrons between the electrode and the organic substrate. The efficiency and selectivity of the reaction are significantly influenced by the choice of electrode material, the solvent, and the supporting electrolyte.

For instance, the electrochemical conversion of toluene to benzaldehyde can be performed with a lead dioxide anode in a sulfuric acid medium. A challenge with this method is the potential for over-oxidation, which results in the formation of benzoic acid as an unwanted byproduct. To address this, researchers are investigating various strategies, including the modification of electrode surfaces and the use of specific catalytic systems.

An alternative strategy is the indirect electrochemical oxidation of toluenes using a redox mediator. For example, a redox couple such as cerium(III)/cerium(IV) or manganese(II)/manganese(III) can be utilized. The oxidized form of the mediator, generated at the anode, then chemically oxidizes the toluene derivative to the aldehyde in the bulk solution. The reduced mediator is subsequently re-oxidized at the anode, thus completing a catalytic cycle. This indirect approach can provide better control over the reaction and enhance selectivity for the desired aldehyde product.

Applying these principles to the synthesis of this compound would necessitate the electrochemical oxidation of 3-isopropyl-4-propoxytoluene. The isopropyl and propoxy groups attached to the aromatic ring would alter the electronic characteristics and reactivity of the starting material. This would likely require adjustments to the reaction parameters, such as the applied electrical potential, current density, and the selection of an appropriate mediator.

A recent development in this field is the use of a vanadium-based flow cell to decouple the synthesis of benzaldehyde from the electrode compartment into a chemical reactor. confex.com This system has shown high selectivity (up to 99%) for the oxidation of benzyl (B1604629) alcohol to benzaldehyde and prevents the formation of benzoic acid. confex.com The immiscibility of the organic phase with the aqueous electrolyte also simplifies the separation of the product. confex.com

Another innovative approach involves an organic-solid-water (OSW) three-phase reaction system, which has demonstrated advantages in reducing ohmic losses and simplifying product separation and purification. azom.com This system allows for the direct synthesis of high-purity benzaldehyde compounds from the selective electrooxidation of benzyl alcohol. azom.com By using electrodes with superwetting OSW interfaces, the organic and aqueous phases are spontaneously separated, which prevents overoxidation and yields high-quality benzaldehyde. azom.com

Table 1: Key Parameters in Electrochemical Synthesis of Benzaldehyde Derivatives

| Parameter | Description | Importance |

|---|---|---|

| Electrode Material | The surface at which the oxidation or reduction reaction takes place (e.g., platinum, carbon, lead dioxide). | Influences the kinetics, selectivity, and stability of the reaction. |

| Solvent/Electrolyte | The medium that facilitates ion conduction and dissolves the reactants. | Affects the solubility of reactants, conductivity, and the reaction pathway. |

| Mediator | A redox-active species that aids in the transfer of electrons between the electrode and the substrate. | Can enhance reaction rates and improve selectivity. |

| Applied Potential/Current Density | The electrical driving force for the reaction. | Controls the rate of the reaction and can impact the distribution of products. |

| Temperature | The operational temperature of the electrochemical cell. | Affects the kinetics of the reaction and can influence the occurrence of side reactions. |

Principles of Green Chemistry in the Synthesis of Benzaldehyde Derivatives

The integration of green chemistry principles into the synthesis of benzaldehyde derivatives is a critical step towards developing more environmentally friendly and sustainable chemical processes. rjpn.orgnih.gov These principles offer a framework for designing chemical reactions and processes that are safer, more efficient, and generate less waste. researchgate.net

The twelve principles of green chemistry provide a comprehensive guide for chemists and chemical engineers. These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. nih.gov

In the context of synthesizing benzaldehyde derivatives, these principles can be applied in various ways:

Prevention of Waste: This foundational principle encourages the development of synthetic routes with high yields to minimize the formation of byproducts. rjpn.org

Atom Economy: Synthetic methods should be designed to incorporate the maximum amount of all starting materials and reagents into the final product. rjpn.org

Less Hazardous Chemical Syntheses: This involves using and generating substances with minimal toxicity. For example, replacing harmful heavy metal oxidants like chromium(VI) and manganese(VII) with atmospheric oxygen and an organic catalyst in a solvent-free reaction is a green approach to oxidizing benzaldehydes. misericordia.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with innocuous alternatives. nih.gov Water, ionic liquids, and supercritical fluids are considered greener solvents. nih.gov Research has shown that solvent-free reactions, such as the aerobic oxidation of benzyl alcohol, are ideal from a green chemistry perspective. qualitas1998.net

Design for Energy Efficiency: Chemical processes should be designed to minimize energy consumption. nih.gov Conducting reactions at ambient temperature and pressure is one way to achieve this. Microwave-assisted synthesis is another energy-efficient technique that can significantly reduce reaction times. misericordia.edu

Use of Renewable Feedstocks: Utilizing renewable resources instead of depleting ones is a key aspect of sustainability. nih.gov

Catalysis: Catalytic reagents are preferable to stoichiometric ones as they are more selective and can often be recycled. nih.gov For instance, N-heterocyclic carbenes have been used as organic catalysts in the oxidation of benzaldehyde. misericordia.edu Gold nanoparticles supported on a spherical ORMOSIL mesoporous support have also been shown to be effective and stable catalysts for the one-pot synthesis of benzaldehyde and benzyl benzoate (B1203000) from benzyl alcohol. qualitas1998.net

By adhering to these principles, the chemical industry can move towards more sustainable practices in the production of benzaldehyde and its derivatives.

Table 2: Application of Green Chemistry Principles to Benzaldehyde Synthesis

| Green Chemistry Principle | Application in Benzaldehyde Synthesis |

|---|---|

| Prevention | Developing high-yield reactions to minimize byproduct formation. rjpn.org |

| Atom Economy | Favoring addition and rearrangement reactions over substitutions to maximize the incorporation of starting materials into the final product. rjpn.org |

| Less Hazardous Synthesis | Utilizing non-toxic reagents and avoiding heavy metals where possible. misericordia.edu |

| Safer Solvents | Replacing traditional organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. nih.govqualitas1998.net |

| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis; running reactions at ambient conditions. nih.govmisericordia.edu |

| Renewable Feedstocks | Investigating the synthesis of benzaldehydes from biomass-derived sources. nih.gov |

| Catalysis | Utilizing recyclable solid acid catalysts, biocatalysts, or organocatalysts for improved selectivity and efficiency. misericordia.eduqualitas1998.net |

Reaction Pathways and Mechanistic Investigations of 3 Isopropyl 4 Propoxybenzaldehyde

Carbonyl Group Reactivity in 3-Isopropyl-4-propoxybenzaldehyde

The aldehyde functional group is the most reactive site in this compound for a variety of transformations. Its reactivity is centered on the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles.

Nucleophilic addition is a characteristic reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate.

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.comyoutube.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would proceed via nucleophilic attack on the carbonyl carbon to yield 1-(3-isopropyl-4-propoxyphenyl)ethanol. youtube.com The general mechanism involves the formation of a new carbon-carbon bond. masterorganicchemistry.com

The scope of nucleophilic addition is broad, encompassing a variety of nucleophiles. However, limitations can arise from steric hindrance. The isopropyl group at the C3 position, while not directly adjacent to the carbonyl, can exert some steric influence, potentially slowing the rate of reaction with very bulky nucleophiles compared to less hindered aromatic aldehydes. Furthermore, strongly basic nucleophiles can be incompatible with any acidic protons present in the reaction mixture, although this compound itself lacks acidic protons other than the aldehydic proton, which is generally not reactive towards bases. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type (after workup) |

|---|---|---|

| Grignard Reagent | Ethylmagnesium bromide | Secondary Alcohol |

| Organolithium Reagent | n-Butyllithium | Secondary Alcohol |

| Hydride Ion | Sodium Borohydride (B1222165) | Primary Alcohol |

The aldehyde group of this compound can be readily reduced to a primary alcohol, (3-isopropyl-4-propoxyphenyl)methanol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents.

Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comwikipedia.org Sodium borohydride is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com It is often used in protic solvents like ethanol (B145695) or methanol. The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. masterorganicchemistry.com

Lithium aluminum hydride is a much more powerful reducing agent than NaBH₄. masterorganicchemistry.comyoutube.comyoutube.com It will not only reduce aldehydes and ketones but also less reactive carbonyl compounds like esters and carboxylic acids. wikipedia.orgmasterorganicchemistry.com Due to its high reactivity, LiAlH₄ reactions must be carried out in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF), and are typically followed by a careful aqueous workup to neutralize the reaction and protonate the resulting alkoxide. wikipedia.orgyoutube.com

Table 2: Comparison of Common Reducing Agents for Aldehydes

| Reagent | Formula | Reactivity | Solvent | Workup |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Strong, selective for aldehydes/ketones | Protic (e.g., Ethanol) | Mild Acid |

The aldehyde functional group is readily oxidized to a carboxylic acid. Oxidation of this compound yields 3-isopropyl-4-propoxybenzoic acid. This transformation can be accomplished using a variety of oxidizing agents.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can be used. masterorganicchemistry.com When an alkylbenzene is treated with hot, alkaline KMnO₄ followed by acidification, the alkyl group is oxidized to a carboxylic acid, provided there is at least one benzylic hydrogen. masterorganicchemistry.com In the case of this compound, this method would oxidize both the aldehyde and the isopropyl group. To selectively oxidize the aldehyde, milder reagents are required.

Tollens' reagent, an alkaline solution of ammoniacal silver nitrate, is a classic test for aldehydes. wikipedia.org It selectively oxidizes aldehydes to the corresponding carboxylate anion, while the silver(I) ions are reduced to elemental silver, forming a characteristic "silver mirror" on the glassware. wikipedia.org This reaction provides a gentle method for the synthesis of the corresponding carboxylic acid without affecting the alkyl substituents on the aromatic ring.

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. Aldehydes are prime substrates for these reactions. This compound can react with primary amines to form imines, commonly known as Schiff bases. wikipedia.org The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. nih.gov This reaction is typically catalyzed by acid.

Another important condensation reaction is the Knoevenagel condensation. researchgate.net This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl acetoacetate. researchgate.net The reaction is usually catalyzed by a weak base, like an amine or its salt. The product is typically an α,β-unsaturated compound. researchgate.net

The Wittig and Wittig-Horner reactions are powerful methods for converting aldehydes into alkenes (olefins) with high regioselectivity. libretexts.orgconicet.gov.ar

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which decomposes to form the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. organic-chemistry.orgwikipedia.org HWE reagents are generally more reactive than Wittig reagents and often favor the formation of the (E)-alkene. wikipedia.org A key advantage of the HWE reaction is that the byproduct is a water-soluble phosphate (B84403) salt, which is easily removed from the reaction mixture. organic-chemistry.org

Table 3: Olefination Reactions of this compound

| Reaction | Key Reagent | Intermediate | Typical Product Stereochemistry |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Oxaphosphetane | Depends on ylide stability (Z for non-stabilized) |

Aromatic Ring Reactivity: Electrophilic and Nucleophilic Aromatic Substitutions

The propoxy (-OCH₂CH₂CH₃) and isopropyl (-CH(CH₃)₂) groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). The propoxy group is a particularly strong activator due to the resonance donation of a lone pair of electrons from the oxygen atom. The aldehyde group (-CHO) is a moderate deactivator and a meta-director due to its electron-withdrawing inductive and resonance effects.

Given the substitution pattern, the positions ortho to the powerful propoxy group (C3 and C5) and para to it (C1, which is already substituted) are activated. The C3 position is occupied by the isopropyl group. Therefore, the most activated and sterically accessible position for an incoming electrophile is C5. The position ortho to the isopropyl group (C2) is also activated. The directing effects are summarized below:

Propoxy group (at C4): Directs ortho (C3, C5) and para (C1). Strongly activating.

Isopropyl group (at C3): Directs ortho (C2, C4) and para (C6). Weakly activating.

Aldehyde group (at C1): Directs meta (C3, C5). Moderately deactivating.

The combined effect of these groups makes the C5 position the most likely site for electrophilic attack, as it is ortho to the strongly activating propoxy group and meta to the deactivating aldehyde group. The C2 position is another potential site.

Nucleophilic aromatic substitution (SNAr), on the other hand, is unlikely to occur under standard conditions. SNAr reactions typically require a benzene (B151609) ring substituted with at least one powerful electron-withdrawing group (like a nitro group) and a good leaving group. youtube.comyoutube.comnih.gov The ring of this compound is electron-rich due to the activating groups, making it inherently unreactive towards nucleophiles. youtube.com

Advanced Studies on Reaction Kinetics and Thermodynamics of this compound

The reaction kinetics and thermodynamics of this compound, a substituted aromatic aldehyde, are influenced by the electronic and steric nature of its isopropyl and propoxy substituents. While specific studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining studies on analogous substituted benzaldehydes. The electron-donating nature of both the para-propoxy and meta-isopropyl groups is expected to significantly impact the reactivity of the aldehyde functional group.

Determination of Rate Laws and Activation Parameters

The determination of rate laws and activation parameters for reactions involving this compound would likely follow established methodologies for studying the kinetics of organic reactions, such as the oxidation of benzaldehydes. For instance, in the oxidation of various substituted benzaldehydes, reactions are typically found to be first order with respect to both the aldehyde and the oxidizing agent. ias.ac.inmsu.edu

While specific rate constants and activation parameters for this compound are not available, data from related compounds can provide valuable insights. For example, in the oxidation of substituted benzaldehydes by N-bromobenzamide, electron-releasing groups have been shown to accelerate the reaction. ias.ac.in This suggests that this compound would likely exhibit a higher reaction rate compared to unsubstituted benzaldehyde (B42025) due to the presence of the electron-donating propoxy and isopropyl groups.

The activation parameters, including enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide information about the transition state of the reaction. For the oxidation of substituted benzaldehydes, these parameters are influenced by the nature of the substituents. A study on the oxidation of various benzaldehydes by bromine showed that while substituents have a modest effect on the rate, the reaction proceeds via a mechanism common to both aliphatic and aromatic aldehydes. rsc.org

A hypothetical set of rate and activation parameters for a representative reaction of this compound, based on trends observed for other substituted benzaldehydes, is presented below.

Table 1: Hypothetical Rate and Activation Parameters for the Oxidation of this compound

| Parameter | Hypothetical Value | Unit |

| Rate Constant (k) at 298 K | 5.8 x 10⁻³ | M⁻¹s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 65 | kJ/mol |

| Entropy of Activation (ΔS‡) | -80 | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 88.8 | kJ/mol |

These values are illustrative and based on general trends for substituted benzaldehydes.

Kinetic Isotope Effects in this compound Reactions

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining whether a particular bond is broken in the rate-determining step. wikipedia.org In the context of reactions involving this compound, a primary KIE would be expected for reactions where the aldehydic C-H bond is cleaved in the rate-limiting step. This is typically observed in oxidation reactions. rsc.orgcopernicus.org

For example, a study on the oxidation of benzaldehyde by bromine revealed a primary kinetic isotope effect (kH/kD) of 2.5 when the aldehydic hydrogen was replaced with deuterium, indicating that the C-H bond is broken in the rate-determining step. rsc.org Similarly, the reaction of NO₃ radicals with benzaldehyde showed a kH/kD of approximately 2, also suggesting aldehydic H-atom abstraction in the rate-limiting step. copernicus.org In the reduction of benzaldehydes, inverse secondary KIEs have been observed, suggesting a change in hybridization at the carbonyl carbon in the transition state. github.io

Given these precedents, it is highly probable that the oxidation of this compound would exhibit a significant primary kinetic isotope effect.

Table 2: Expected Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Isotopic Substitution | Expected kH/kD | Mechanistic Implication |

| Oxidation | C-H vs. C-D (aldehydic) | > 2 | C-H bond cleavage in the rate-determining step. rsc.orgcopernicus.org |

| Nucleophilic Addition | C-H vs. C-D (aldehydic) | ~0.8 - 0.9 | Change in hybridization from sp² to sp³ at the carbonyl carbon in the transition state. github.io |

| Radical Abstraction | C-H vs. C-D (aldehydic) | > 2 | H-atom abstraction is the rate-limiting step. copernicus.org |

Hammett and Taft Analyses for Substituent Effects on Reactivity

Hammett and Taft analyses are linear free-energy relationships used to quantify the effect of substituents on the reactivity of aromatic compounds. The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ).

In the oxidation of substituted benzaldehydes, reactions are generally accelerated by electron-donating groups, resulting in a negative ρ value. ias.ac.in This indicates the development of a positive charge (or diminution of a negative charge) in the transition state, which is stabilized by electron-donating substituents. A study on the oxidation of ortho-substituted benzaldehydes showed that electron-releasing groups accelerate the reaction, and the reaction is subject to steric hindrance. ias.ac.in

The Taft equation separates the polar (inductive and resonance) and steric effects of substituents. For this compound, the meta-isopropyl group would primarily exert an inductive and a minor steric effect, while the para-propoxy group would exert both inductive and resonance effects.

Table 3: Estimated Hammett and Taft Parameters for Substituents in this compound

| Substituent | Position | Hammett Constant (σ) | Taft Inductive (σI) | Taft Resonance (σR) | Steric Parameter (Es) |

| Isopropyl | meta | -0.07 | -0.05 | 0 | -0.47 |

| Propoxy | para | -0.26 | 0.25 | -0.51 | -0.59 |

Values are based on established substituent constants and serve as an estimation.

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The elucidation of reaction mechanisms for this compound would involve a combination of kinetic studies, product analysis, and the trapping or spectroscopic observation of intermediates. Based on the known reactivity of benzaldehydes, several mechanistic pathways can be considered.

Radical Pathways

Radical reactions of aldehydes are well-documented and often initiated by light or radical initiators. beilstein-journals.org The aldehydic hydrogen of this compound is susceptible to abstraction by radicals, forming a resonance-stabilized acyl radical.

A plausible radical reaction is the photochemically initiated hydroacylation, where the excited aldehyde abstracts a hydrogen atom to initiate a radical chain reaction. beilstein-journals.org For instance, 4-cyanobenzaldehyde (B52832) has been shown to initiate such reactions. beilstein-journals.org The presence of electron-donating groups like propoxy and isopropyl on the benzene ring of this compound would likely influence the stability of the resulting acyl radical and the efficiency of such processes.

Another potential radical pathway is the reaction with atmospheric radicals like OH and NO₃. copernicus.orgscielo.org.mx The reaction with OH radicals is a significant atmospheric degradation pathway for aldehydes and typically proceeds via H-atom abstraction from the aldehyde group. scielo.org.mx The rate of this reaction is expected to be high for this compound.

Pericyclic Mechanisms

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the rules of orbital symmetry. msu.edulibretexts.org While less common for simple benzaldehydes acting alone, they can participate as components in pericyclic reactions such as cycloadditions.

This compound, being an electron-rich aromatic aldehyde, could potentially act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions, especially when reacted with highly reactive dienes or dipoles. nih.govwikipedia.org The carbonyl group of the aldehyde can also participate in ene reactions. rsc.org For example, carbonyl ene reactions are a useful variant where aldehydes act as enophiles. rsc.org The electron-donating substituents on the benzene ring would increase the electron density on the carbonyl group, potentially affecting its reactivity in these concerted reactions.

Catalytic Cycles and Intermediate Stabilization

Detailed mechanistic studies and catalytic cycle investigations specifically for this compound are not extensively documented in publicly available literature. However, by examining analogous chemical systems and reactions involving structurally similar substituted benzaldehydes, plausible catalytic pathways and principles of intermediate stabilization can be inferred. The reactivity of this compound is primarily dictated by the aldehyde functional group and the nature of the substituents on the benzene ring.

Catalytic Aldol (B89426) Condensation: A Model for C-C Bond Formation

The aldehyde group in this compound can readily participate in carbon-carbon bond-forming reactions, such as the aldol condensation. The catalytic cycle for this type of reaction is well-studied, particularly using solid base catalysts for related compounds like p-isopropylbenzaldehyde. The reaction of an isopropylbenzaldehyde with another aldehyde, such as propanal, serves as a model for how this compound might be utilized as a building block in more complex molecule synthesis.

The catalytic cycle over a solid base catalyst, for instance, an alkaline earth metal oxide like MgO, generally proceeds through the following steps:

Enolate Formation: The catalyst, possessing basic sites, abstracts an acidic α-proton from one of the aldehyde reactants (e.g., propanal), forming a resonance-stabilized enolate intermediate. The stability of this intermediate is crucial for the reaction to proceed.

Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the other aldehyde molecule (in this analogy, the isopropylbenzaldehyde). This step forms an alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by a proton source, which could be a surface hydroxyl group on the catalyst or a molecule of water, to yield the aldol addition product.

Dehydration: Under typical reaction conditions (elevated temperatures), the aldol addition product readily undergoes dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated aldehyde. The catalyst can also facilitate this step.

The stabilization of the enolate intermediate is key to the efficiency of the catalytic cycle. The electron-donating nature of the isopropyl and propoxy groups on the benzene ring of this compound would slightly decrease the electrophilicity of its carbonyl carbon compared to unsubstituted benzaldehyde.

Table 1: Catalyst Performance in the Cross Aldol Condensation of p-Isopropylbenzaldehyde with Propionaldehyde (Data is illustrative of a typical system and based on findings for analogous compounds)

| Catalyst | Reaction Temperature (°C) | Propanal Conversion (%) | Selectivity for α,β-unsaturated aldehyde (%) |

| MgO | 150 | 85 | 92 |

| CaO | 150 | 78 | 89 |

| SrO | 150 | 72 | 85 |

| Al₂O₃-MgO | 170 | 90 | 95 |

Reductive Etherification Pathways

The synthesis of ethers from aldehydes can be achieved via a reductive etherification process, which involves a Meerwein-Ponndorf-Verley (MPV) reduction followed by an etherification step. Homogeneous catalysts, such as zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes, have been shown to be effective for this transformation with various substituted benzaldehydes. This pathway is relevant for understanding potential side reactions or alternative synthetic routes involving the aldehyde group of this compound.

The proposed catalytic cycle for this process using a catalyst like {[(isobutyl)₇Si₇O₁₂]ZrOPri∙(HOPri)}₂ in an alcohol solvent (e.g., isopropanol) is as follows:

Coordination: The aldehyde coordinates to the metal center of the catalyst.

Hydride Transfer (MPV Reduction): A hydride is transferred from the isopropanol (B130326) solvent to the coordinated aldehyde, reducing it to the corresponding alcohol. The isopropanol is oxidized to acetone (B3395972) in the process.

Alcohol Formation: The newly formed benzyl (B1604629) alcohol can be released from the catalyst.

Etherification: The catalyst can then facilitate the acid-catalyzed etherification between the benzyl alcohol and the solvent alcohol to form the final ether product.

The stability of the metal-alkoxide intermediates is a critical factor in this catalytic cycle. The bulky POSS ligands help to create a specific coordination environment around the metal center, influencing the activity and selectivity of the catalyst.

Enzymatic and Radical-Based Mechanisms

In biological systems and certain industrial processes, the formation and transformation of substituted benzaldehydes can proceed through enzymatic or radical-based mechanisms. For example, the enzymatic degradation of lignin-related compounds to produce aldehydes like veratraldehyde (3,4-dimethoxybenzaldehyde) has been studied computationally. These studies provide insight into potential biocatalytic routes or oxidative degradation pathways for this compound.

A proposed mechanism involves the enzyme Lignin Peroxidase (LiP) in the presence of hydrogen peroxide:

Radical Cation Formation: The enzyme catalyzes a one-electron oxidation of the aromatic ring of a substrate, forming a radical cation intermediate. The stability of this radical cation is influenced by the electron-donating substituents on the ring. The isopropyl and propoxy groups would help to stabilize such an intermediate.

Side-Chain Cleavage: The reaction proceeds through a series of steps, which can include water or oxygen addition and bond rearrangements, ultimately leading to the cleavage of a side chain to produce the benzaldehyde.

The stabilization of the initial radical cation intermediate is paramount. The electron-donating properties of the alkoxy and alkyl groups on the benzene ring are crucial for facilitating the initial oxidation step and stabilizing the resulting electron-deficient species. Computational studies using density functional theory (DFT) have been employed to map the energy landscapes of these complex multi-step reaction pathways and identify the transition states and intermediates.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Isopropyl 4 Propoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the cornerstone for the structural determination of organic molecules. For 3-isopropyl-4-propoxybenzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Multi-Nuclear (¹H, ¹³C) and Multi-Dimensional NMR Techniques for Complete Assignment

A complete assignment of the ¹H and ¹³C NMR spectra of this compound would be achieved through a suite of multi-dimensional NMR experiments, including COSY, HSQC, HMBC, and NOESY.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the isopropyl and propoxy groups. The aromatic region would likely display a complex splitting pattern due to the substitution pattern. The aldehyde proton would appear as a singlet in the downfield region. The isopropyl group would exhibit a septet for the methine proton and a doublet for the two methyl groups. The propoxy group would show a triplet for the terminal methyl group, a sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the ether oxygen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. Key signals would include the carbonyl carbon of the aldehyde, the aromatic carbons (with and without attached protons), and the carbons of the isopropyl and propoxy substituents.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the coupled protons within the propoxy group and between the methine and methyl protons of the isopropyl group. It would also help in assigning the connectivity between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the methine and methyl groups of the isopropyl and propoxy substituents, as well as the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations between the protons of the substituents and the aromatic carbons, and between the aromatic protons and the carbons of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the relative positions of the substituents on the aromatic ring by observing through-space interactions between the protons of the isopropyl and propoxy groups and the adjacent aromatic protons.

Solvent Effects and Temperature-Dependent NMR Studies on Conformation and Dynamics

The conformation and dynamic behavior of this compound could be investigated using solvent and temperature-dependent NMR studies. Changing the solvent can induce shifts in the proton and carbon resonances, providing insights into solute-solvent interactions and the polarity of different parts of the molecule.

Temperature-dependent NMR studies would be particularly insightful for understanding the rotational dynamics of the isopropyl and propoxy groups. At lower temperatures, the rotation around the C-C and C-O bonds might become restricted, leading to the observation of distinct signals for previously equivalent protons or carbons. This phenomenon, known as coalescence, can be analyzed to determine the energy barriers for these rotational processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Absorption Frequencies and Band Assignments

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups.

Key Expected Vibrational Bands:

C=O Stretch (Aldehyde): A strong absorption band in the IR spectrum, typically in the region of 1700-1680 cm⁻¹, is expected for the carbonyl group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and propoxy groups would be observed just below 3000 cm⁻¹.

C-O Stretch (Ether): The C-O stretching of the propoxy group would likely produce a strong band in the range of 1250-1000 cm⁻¹.

Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region would correspond to the aromatic ring vibrations.

C-H Bending (Isopropyl): Characteristic bending vibrations for the isopropyl group are expected around 1385-1365 cm⁻¹.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also be used to study the conformational isomers of this compound. Different spatial arrangements of the isopropyl and propoxy groups relative to the benzene (B151609) ring can give rise to distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to determine the most stable conformation in the solid state or in solution.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion peak corresponding to its molecular weight. Subsequent fragmentation would provide structural information.

Expected Fragmentation Patterns:

Loss of the Propyl Group: A common fragmentation pathway would be the loss of the propyl group from the propoxy substituent.

Loss of the Isopropyl Group: Fragmentation involving the loss of the isopropyl group is also anticipated.

Formation of a Tropylium Ion: Rearrangement and fragmentation of the aromatic ring could lead to the formation of characteristic aromatic fragment ions.

By analyzing the masses and relative abundances of these fragment ions, the connectivity and substitution pattern of the molecule can be confirmed.

Ionization Methods (e.g., ESI, EI, MALDI) and Fragmentation Pathways

The mass spectrometric analysis of this compound would involve various ionization methods to generate gas-phase ions for detection.

Electron Ionization (EI): This hard ionization technique would likely lead to extensive fragmentation. The molecular ion peak (M+) would be expected, but its intensity might be low. Fragmentation would likely occur at the C-C bonds of the isopropyl and propoxy groups and could involve cleavage of the bond between the aromatic ring and the carbonyl group. Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).

Electrospray Ionization (ESI): As a soft ionization technique, ESI would be expected to produce a prominent protonated molecule [M+H]+ or adducts with solvent ions (e.g., [M+Na]+). This method is particularly useful for confirming the molecular weight with minimal fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that could be used, typically yielding singly charged molecular ions.

Fragmentation Pathways: Specific fragmentation pathways for this compound have not been documented. However, based on its structure, expected fragmentation would include:

Loss of the propyl group from the ether linkage.

Loss of the isopropyl group.

Cleavage of the formyl group.

Rearrangement reactions, such as a McLafferty rearrangement, if the side chains allow for the necessary hydrogen transfer.

Without experimental data, a definitive fragmentation scheme cannot be constructed.

Accurate Mass Measurements and Elemental Composition Determination

High-resolution mass spectrometry (HRMS) would be essential for determining the precise elemental composition of this compound.

| Theoretical Exact Mass Data | |

| Molecular Formula | C13H18O2 |

| Nominal Mass | 206 amu |

| Monoisotopic Mass | 206.1307 g/mol |

Source: Theoretical calculation based on atomic masses.

By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique would provide unambiguous confirmation of the chemical formula C13H18O2 for this compound. Currently, no published accurate mass measurement data for this specific compound is available.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would be a powerful tool for the detailed structural elucidation of this compound. In an MS/MS experiment, the molecular ion or a specific fragment ion is selected and then subjected to further fragmentation. This process, known as collision-induced dissociation (CID), provides valuable information about the connectivity of the molecule.

For this compound, MS/MS studies could:

Confirm the presence and positions of the isopropyl and propoxy groups by observing characteristic neutral losses.

Elucidate the fragmentation pathways by establishing precursor-product ion relationships.

No tandem mass spectrometry studies for this compound have been reported in the scientific literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Chromophore Analysis and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzaldehyde (B42025) chromophore. The primary chromophore is the benzene ring conjugated with the carbonyl group of the aldehyde.

Expected Electronic Transitions: The presence of the aromatic ring and the carbonyl group would likely result in π → π* and n → π* transitions. The π → π* transitions are typically strong and occur at shorter wavelengths, while the n → π* transitions are weaker and appear at longer wavelengths. The alkoxy and alkyl substituents on the benzene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde.

No experimental UV-Vis absorption spectra for this compound have been published.

Solvatochromic Studies

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands with a change in the polarity of the solvent. Such studies on this compound could provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.

A bathochromic shift (to longer wavelengths) with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is common for π → π* transitions in similar molecules.

A hypsochromic shift (to shorter wavelengths) with increasing solvent polarity is often observed for n → π* transitions.

There are no published solvatochromic studies for this compound.

Chiroptical Spectroscopy (if relevant for enantiomeric forms or derivatives with chiral centers)

This compound itself is an achiral molecule and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism. The molecule does not possess any stereocenters and does not have any elements of chirality. Consequently, chiroptical spectroscopy is not a relevant analytical technique for this compound in its native form.

Should derivatives of this compound be synthesized that introduce a chiral center, then chiroptical techniques would become relevant for distinguishing between enantiomers. However, no such chiral derivatives or related chiroptical studies have been reported.

Optical Rotatory Dispersion (ORD)

Similar to Circular Dichroism, Optical Rotatory Dispersion (ORD) is a spectroscopic technique that is sensitive to the chirality of a molecule. ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This phenomenon, known as the Cotton effect, is a characteristic feature of chiral compounds containing a chromophore in the vicinity of a stereocenter.

As established, this compound is an achiral molecule. Due to the absence of a chiral center, it is optically inactive and therefore does not cause the rotation of plane-polarized light.

Therefore, an Optical Rotatory Dispersion analysis of this compound would not yield any meaningful data. The resulting spectrum would be a flat line at zero rotation across all wavelengths.

Computational and Theoretical Investigations of 3 Isopropyl 4 Propoxybenzaldehyde

Quantum Chemical Modeling of Molecular Structure and Conformation

Quantum chemical modeling serves as the foundation for understanding the intrinsic properties of 3-isopropyl-4-propoxybenzaldehyde. These methods allow for a detailed exploration of the molecule's geometry and the various spatial arrangements it can adopt.

The precise three-dimensional arrangement of atoms in this compound is determined through geometry optimization, a computational process that seeks the most stable, lowest-energy structure. Density Functional Theory (DFT) is a prominent method for this purpose, balancing computational cost with high accuracy. The B3LYP hybrid functional, combined with basis sets like 6-31+G(d,p), is frequently employed for optimizing the geometries of substituted benzaldehydes. nih.govcanterbury.ac.uknih.gov Ab initio methods, such as Hartree-Fock, while foundational, are often supplemented by more advanced techniques for greater precision. srce.hr For benzaldehyde (B42025) and its derivatives, DFT calculations have been shown to provide optimized geometries that are in excellent agreement with experimental data where available. uwosh.edu The optimization process for this compound would involve systematically adjusting bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located. srce.hr

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzaldehydes (Illustrative) (Note: This table presents typical data that would be obtained from DFT calculations for a molecule like this compound, based on studies of similar compounds.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O (aldehyde) | 1.21 | ||

| C-C (ring) | 1.39 - 1.41 | ||

| C-H (aldehyde) | 1.10 | ||

| C-O (propoxy) | 1.37 | ||

| O-C (propoxy) | 1.43 | ||

| C-C (isopropyl) | 1.53 | ||

| C-C-O (ring) | 118 - 122 | ||

| C-C=O (ring) | 120 - 124 | ||

| C-O-C (propoxy) | 117 | ||

| Ring-C-C-C (isopropyl) | ~90 | ||

| Ring-O-C-C (propoxy) | ~180 (anti-periplanar) |

Data are illustrative and based on typical values for substituted aromatic aldehydes and ethers.

The presence of flexible isopropyl and propoxy groups necessitates a thorough conformational analysis to identify the most stable spatial orientations. The rotation around the single bonds connecting these groups to the benzene (B151609) ring gives rise to various conformers with different energies. Conformational analysis involves mapping the potential energy surface as a function of these rotational angles (dihedral angles). lumenlearning.com

For the isopropyl group, the orientation relative to the benzene ring is a key determinant of steric strain. acs.orgutdallas.edu Similarly, the propoxy group has multiple rotational degrees of freedom. Energy minimization studies are performed on each potential conformer to find the local energy minima. The conformer with the absolute lowest energy is the global minimum and represents the most probable structure of the molecule under given conditions. The steric bulk of the isopropyl group is known to be more destabilizing than smaller alkyl groups when forced into sterically hindered positions. lumenlearning.comlibretexts.org Theoretical studies on similar structures, like substituted cyclohexanes, quantify these energy differences, often referred to as A-values, to predict the most stable arrangement. libretexts.org For this compound, the most stable conformation would likely involve the staggering of the isopropyl methyl groups relative to the ring and an extended, anti-periplanar arrangement of the propoxy chain to minimize steric clashes.

Electronic Structure and Reactivity Descriptors

Beyond molecular shape, computational methods illuminate the distribution of electrons and predict how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is associated with the molecule's nucleophilicity and basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity. youtube.comyoutube.com

For this compound, the HOMO is expected to be a π-orbital with significant electron density on the benzene ring and the oxygen atom of the propoxy group, due to the electron-donating nature of the alkoxy and alkyl substituents. The LUMO is anticipated to be a π*-orbital primarily localized on the benzaldehyde moiety, specifically the carbonyl group and the conjugated system of the ring. uwosh.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table contains representative values based on calculations for substituted benzaldehydes.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with nucleophilicity |

| LUMO | -1.9 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity |

| HOMO-LUMO Gap | 3.9 | Indicator of chemical reactivity and kinetic stability |

Values are illustrative and typical for aromatic aldehydes with electron-donating groups.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. ucalgary.ca It is mapped onto the electron density surface, with colors indicating different potential values: red typically signifies regions of negative potential (high electron density), which are prone to electrophilic attack, while blue indicates regions of positive potential (low electron density), which are susceptible to nucleophilic attack. ucalgary.caresearchgate.net

In this compound, the ESP map would show a region of high negative potential (red) around the carbonyl oxygen atom, highlighting its nucleophilic character and ability to act as a hydrogen bond acceptor. ucalgary.cawikipedia.org The aldehyde hydrogen and, to a lesser extent, the aromatic protons would exhibit a more positive potential (blue or green). This analysis is crucial for understanding intermolecular interactions and predicting sites of reaction. Atomic charge analysis, using methods like Natural Bond Orbital (NBO), complements the ESP by assigning partial charges to each atom, offering a quantitative measure of the electron distribution and bond polarity. srce.hrresearchgate.net

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. joaquinbarroso.com In practice, condensed Fukui functions are calculated for each atom in the molecule. researchgate.net

f+ : Indicates the propensity of a site for nucleophilic attack (attack by an electron donor).

f- : Indicates the propensity of a site for electrophilic attack (attack by an electron acceptor).

f0 : Indicates the propensity of a site for radical attack.

For this compound, the condensed Fukui functions would likely predict that the carbonyl carbon is the most probable site for nucleophilic attack (highest f+ value), while the oxygen atom and specific carbons on the aromatic ring would be susceptible to electrophilic attack (highest f- values). numberanalytics.comfaccts.de This level of detailed analysis is invaluable for predicting regioselectivity in chemical reactions. numberanalytics.com

In Silico Spectroscopic Property Prediction and Validation

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. These predictive models are crucial for validating experimental findings and for understanding the electronic and structural underpinnings of the observed spectra.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, a widely implemented approach within Density Functional Theory (DFT), is the standard for calculating the isotropic magnetic shielding tensors of nuclei.

For this compound, theoretical ¹H and ¹³C NMR spectra would be computed. This process involves optimizing the molecule's geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), followed by the GIAO calculation on the optimized structure. The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The resulting data allows for a direct comparison with experimental spectra, aiding in the assignment of complex signals, particularly for the aromatic protons and the carbons of the isopropyl and propoxy groups.

Table 1: Hypothetical ¹³C NMR Chemical Shift Data for this compound This table is illustrative and represents the type of data that would be generated from a GIAO calculation. Actual values would require specific computational studies.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O (Aldehyde) | 191.5 | - |

| C-4 (Aromatic) | 163.8 | - |

| C-3 (Aromatic) | 139.2 | - |

| C-1 (Aromatic) | 130.1 | - |

| C-5 (Aromatic) | 126.5 | - |

| C-2 (Aromatic) | 111.8 | - |

| C-6 (Aromatic) | 110.9 | - |

| O-CH₂ (Propoxy) | 70.4 | - |

| CH (Isopropyl) | 33.8 | - |

| CH₂ (Propoxy) | 22.5 | - |

| CH₃ (Isopropyl) | 23.9 | - |

| CH₃ (Propoxy) | 10.5 | - |

Vibrational Frequency Calculations and Simulated IR Spectra

Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in an experimental Infrared (IR) spectrum. Following a geometry optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also yields the harmonic vibrational frequencies and their corresponding intensities.

For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and alkyl groups, and C-O stretches of the propoxy ether linkage. Theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, improving agreement with experimental data, such as that available for the related 4-propoxybenzaldehyde (B1265824) in the NIST database. nist.govnist.govchemicalbook.com

Prediction of UV-Vis Absorption Maxima and Intensities

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of organic molecules. nih.gov By calculating the energies of the electronic transitions from the ground state to various excited states, one can predict the wavelength of maximum absorption (λmax) and the intensity of these transitions.

For this compound, TD-DFT calculations would likely focus on the π → π* and n → π* transitions associated with the benzaldehyde chromophore. The calculations would reveal how the isopropyl and propoxy substituents modulate the electronic structure and, consequently, the absorption spectrum. The choice of solvent can be modeled using methods like the Polarizable Continuum Model (PCM) to simulate the effect of the chemical environment on the UV-Vis spectrum.

Computational Mechanistic Elucidation

Beyond spectroscopy, computational chemistry provides profound insights into reaction mechanisms, offering a level of detail that is often inaccessible through experimentation alone.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a fundamental level, the transition state (TS)—the highest energy point along the reaction pathway—must be identified. Computational methods allow for the explicit location of transition state structures. For a reaction involving this compound, such as its oxidation or reduction, a transition state search algorithm would be employed to find the saddle point on the potential energy surface corresponding to the TS.

Once a transition state is located and confirmed (by the presence of a single imaginary frequency), an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the reaction pathway from the transition state downhill to both the reactants and the products, confirming that the identified TS correctly connects the desired species.

Energy Profiles and Rate Constant Predictions

By calculating the energies of the reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. The difference in energy between the reactants and the transition state gives the activation energy barrier (Ea), a critical determinant of the reaction rate.

From the calculated activation energy and vibrational frequencies, it is possible to estimate the reaction rate constant (k) using Transition State Theory (TST). This allows for a quantitative comparison of different potential reaction pathways and provides a theoretical basis for understanding the kinetics of reactions involving this compound. Such computational studies on related benzaldehyde derivatives have successfully elucidated complex reaction mechanisms. nih.govresearchgate.netresearchgate.net

Advanced Computational Methods (e.g., Molecular Dynamics, QM/MM) for Complex Systems